![molecular formula C15H13N3O2 B2615914 4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 616897-41-7](/img/structure/B2615914.png)
4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[4-(Benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one is a triazole derivative with a wide range of applications in scientific research. It is a synthetic compound that has been used as a ligand to bind to metal ions, as a reagent for organic synthesis, and as a building block for drug discovery and development. This compound has a variety of properties that make it a useful tool for laboratory experiments, including its stability, solubility, and low toxicity.
Wissenschaftliche Forschungsanwendungen
Anticancer Activity
The compound has been found to have significant anticancer activity. It has been used in the design and synthesis of new oxadiazole and pyrazoline derivatives as anti-proliferative agents targeting EGFR-TK . These derivatives have shown potent anticancer activity against various cancer cell lines, with IC50 values ranging from 1.82 to 5.55 μM .
EGFR Kinase Inhibitory Activity
The compound has been used in the development of EGFR kinase inhibitors. EGFR kinase plays a crucial role in the proliferation of cancer cells, and its inhibition can lead to the suppression of cancer growth .
Tubulin Polymerization Inhibitory Activity
The compound has been found to inhibit tubulin polymerization, which is a critical process in cell division. This property makes it a potential candidate for the development of new anticancer drugs .
Synthesis of Hetaryl-Azophenol Dyes
The compound has been used in the synthesis of hetaryl-azophenol dyes via heterocyclic amines in nitrosyl sulphuric acid . These dyes have various applications in industries such as textiles, plastics, and printing inks.
Synthesis of Triazolopyridines
The compound has been used in the synthesis of [1,2,4]triazolo[4,3-a]pyridines, a class of compounds that have shown significant biological activity . These compounds have been found to have antibacterial, antithrombotic, anti-inflammatory, antiproliferative, and herbicidal properties .
Green Chemistry Applications
The compound has been used in green chemistry applications. For instance, it has been used in the oxidative ring closure of a hydrazine intermediate using sodium hypochlorite as the oxidant and ethanol as a solvent .
Wirkmechanismus
Target of Action
4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one, also known as 4-(4-phenylmethoxyphenyl)-1H-1,2,4-triazol-5-one, primarily targets specific enzymes and receptors involved in inflammatory and oxidative stress pathways. These targets include cyclooxygenases (COX-1 and COX-2) and various reactive oxygen species (ROS) generating enzymes. By inhibiting these enzymes, 4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one reduces inflammation and oxidative damage .
Mode of Action
4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one interacts with its targets by binding to the active sites of COX enzymes, thereby inhibiting their activity. This inhibition prevents the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. Additionally, 4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one scavenges reactive oxygen species, reducing oxidative stress and cellular damage .
Biochemical Pathways
The biochemical pathways affected by 4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one include the arachidonic acid pathway and the oxidative stress response pathway. By inhibiting COX enzymes, the compound reduces the production of pro-inflammatory prostaglandins. Additionally, its antioxidant properties help neutralize reactive oxygen species, thereby protecting cells from oxidative damage .
Pharmacokinetics
The pharmacokinetics of 4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed in the gastrointestinal tract, with moderate bioavailability. It is distributed widely in the body, including inflamed tissues. Metabolism occurs primarily in the liver, where it is converted to inactive metabolites. Excretion is mainly through the kidneys .
Result of Action
The molecular and cellular effects of 4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one include reduced inflammation, decreased oxidative stress, and protection of cellular structures. By inhibiting COX enzymes and scavenging reactive oxygen species, the compound effectively reduces the symptoms of inflammation and prevents oxidative damage to cells .
Action Environment
Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one. For instance, acidic environments may enhance its absorption, while high temperatures could potentially degrade the compound. Additionally, interactions with other drugs or dietary components may affect its bioavailability and therapeutic efficacy .
: Information synthesized from various sources on the mechanism of action of similar compounds.
Eigenschaften
IUPAC Name |
4-(4-phenylmethoxyphenyl)-1H-1,2,4-triazol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O2/c19-15-17-16-11-18(15)13-6-8-14(9-7-13)20-10-12-4-2-1-3-5-12/h1-9,11H,10H2,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVRNSFWYJMKSFT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)N3C=NNC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[4-(benzyloxy)phenyl]-2,4-dihydro-3H-1,2,4-triazol-3-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-Chloro-N-[(4-chloro-1-methylpyrrol-2-yl)methyl]-N-methylpropanamide](/img/structure/B2615832.png)
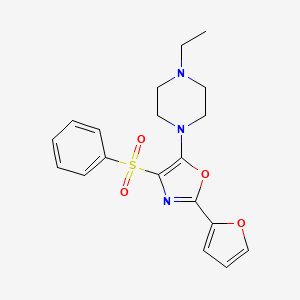
![1-Ethyl-5-methyl-3,7-diazabicyclo[3.3.1]nonan-9-one](/img/structure/B2615837.png)
![(3-Phenylbenzo[c]isoxazol-5-yl)(7-(thiophen-2-yl)-1,4-thiazepan-4-yl)methanone](/img/structure/B2615838.png)
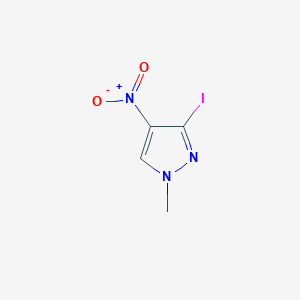
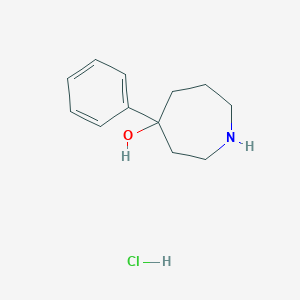
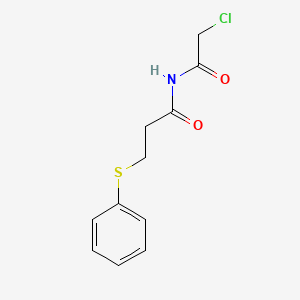
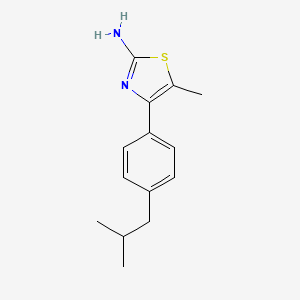
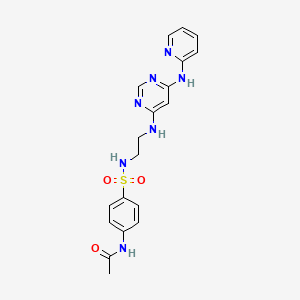
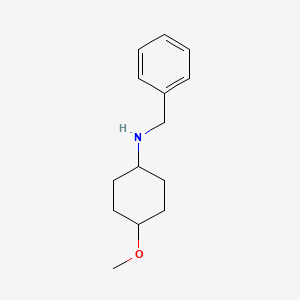

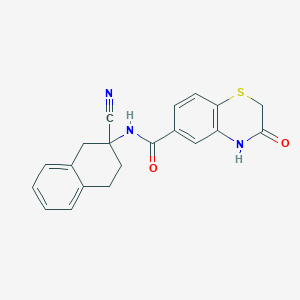
![5-[(4-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B2615853.png)
